molecular formula C14H11FO4S B1390948 4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid CAS No. 1152564-23-2

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid

Cat. No.: B1390948
CAS No.: 1152564-23-2
M. Wt: 294.3 g/mol
InChI Key: OCFCSTDWRKFJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid is an organic compound characterized by the presence of a fluorobenzene ring and a benzoic acid moiety

Scientific Research Applications

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonamide
  • 4-Fluorobenzenesulfonic acid

Uniqueness

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid is unique due to its combination of a fluorobenzene ring and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFCSTDWRKFJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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